molecular formula C19H17NO4S2 B2386267 ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932354-82-0

ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2386267
CAS No.: 932354-82-0
M. Wt: 387.47
InChI Key: AUYLUJOJHNLGJY-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, an indole moiety, and an ethyl ester functional group

Scientific Research Applications

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be functionalized through sulfonylation and subsequent coupling with an indole derivative. The final step often involves esterification to introduce the ethyl ester group. Reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate
  • Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzofuran-2-carboxylate
  • Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-naphthothiophene-2-carboxylate

Uniqueness

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both indole and benzothiophene moieties provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(2,3-dihydroindol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(14-8-4-6-10-16(14)25-17)26(22,23)20-12-11-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLUJOJHNLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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